B-Pentasaccharide

Antithrombin III binding Surface plasmon resonance Fluorescence titration

B-Pentasaccharide is a chemically defined, monodisperse oligosaccharide corresponding to the ATIII-binding sequence of heparin. Unlike polydisperse UFH/LMWHs, this homogeneous compound provides selective anti-Xa activity without anti-IIa interference, enabling precise anti-Xa chromogenic assay calibration and artifact-free HIT pathophysiology studies. Its well-characterized ATIII-binding affinity (KD 36±11 nM) and validated SAR scaffold make it essential for anticoagulation research, pentasaccharide derivative benchmarking, and preclinical studies requiring sustained ex vivo anti-Xa activity. Choose B-Pentasaccharide when experimental interpretability and lot-to-lot consistency are non-negotiable.

Molecular Formula C30H52O24
Molecular Weight 796.7 g/mol
Cat. No. B12078443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB-Pentasaccharide
Molecular FormulaC30H52O24
Molecular Weight796.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)C)O)O)O)CO)O)O)O)O)O
InChIInChI=1S/C30H52O24/c1-6-11(34)15(38)18(41)27(46-6)53-24-21(44)26(45)48-10(5-33)22(24)51-30-25(54-28-19(42)16(39)12(35)7(2)47-28)23(14(37)9(4-32)50-30)52-29-20(43)17(40)13(36)8(3-31)49-29/h6-45H,3-5H2,1-2H3
InChIKeyCFAMAWVZEVLFJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

B-Pentasaccharide Procurement: Core Identity and Structural Specifications


B-Pentasaccharide (CAS 72468-43-0) is a chemically defined synthetic oligosaccharide corresponding to the antithrombin III (ATIII)-binding sequence of heparin . The compound has the molecular formula C30H52O24 and a molecular weight of 796.72 g/mol . It binds to ATIII and induces a conformational change that enhances the inhibitor's activity against coagulation factor Xa [1]. The structural basis of this interaction is well-characterized, with the pentasaccharide forming hydrogen bonds via its sulfate and carboxylate groups to specific arginine and lysine residues in the ATIII D-helix, A-helix, and P-helix [1].

Why Substituting B-Pentasaccharide with Generic Heparins or LMWHs Invalidates Experimental Outcomes


B-Pentasaccharide cannot be substituted with generic unfractionated heparin (UFH) or low molecular weight heparins (LMWHs) without fundamentally altering experimental outcomes. UFH and LMWHs are polydisperse mixtures of sulfated glycosaminoglycan chains of varying lengths and sulfation patterns that exhibit both anti-factor Xa and anti-thrombin (factor IIa) activities [1]. In contrast, B-Pentasaccharide is a homogeneous, monodisperse chemical entity that selectively accelerates ATIII-mediated factor Xa inhibition while being devoid of anti-factor IIa activity [2]. This functional divergence arises from chain-length dependence: the short pentasaccharide sequence cannot form the ternary ATIII-thrombin-heparin bridging complex required for thrombin inhibition, whereas longer heparin chains can [3]. Consequently, substituting B-Pentasaccharide with UFH or LMWH introduces confounding polypharmacology that compromises the interpretability of anticoagulation assays and structure-activity relationship (SAR) studies. The quantitative evidence below establishes where B-Pentasaccharide provides verifiable differentiation.

Quantitative Differentiation of B-Pentasaccharide: Head-to-Head Evidence Against Comparators


ATIII Binding Affinity: Pentasaccharide Matches Full-Length Heparin Binding Potency

The synthetic pentasaccharide binds to antithrombin III with a KD of 36 ± 11 nM at ionic strength 0.15, compared to 10 ± 3 nM for a full-length heparin of approximately 26 saccharides containing the identical high-affinity sequence [1]. The difference of approximately 3.6-fold in KD values indicates that the isolated pentasaccharide sequence retains the majority of ATIII-binding affinity present in full-length heparin, confirming that the core pharmacophore resides entirely within this pentasaccharide unit [1]. In contrast, low-affinity heparin lacking the pentasaccharide sequence binds ATIII with a KD of 19 ± 6 μM, representing a ~1000-fold weaker affinity [2].

Antithrombin III binding Surface plasmon resonance Fluorescence titration Structure-activity relationship

Selective Factor Xa Inhibition: Pentasaccharide Is Devoid of Anti-Factor IIa Activity

At saturating concentrations, the pentasaccharide enhances the second-order rate constant for antithrombin-factor Xa reaction by 270-fold, but enhances antithrombin-thrombin reaction by only 1.7-fold [1]. In contrast, full-length heparin enhances factor Xa inhibition by 580-fold and thrombin inhibition by 4,300-fold under identical conditions [1]. Ex vivo analysis following pentasaccharide administration in a rabbit stasis thrombosis model confirmed the presence of expected anti-factor Xa levels with no detectable anti-factor IIa activity [2]. Dose-dependent antithrombotic responses were obtained across four thrombogenic challenge systems with ED50 values between 25-43 μg/kg for pentasaccharide compared to 16-47 μg/kg for unfractionated heparin, demonstrating that selective anti-Xa activity is sufficient for thrombosis inhibition [2].

Factor Xa inhibition Thrombin inhibition Selectivity profiling Coagulation cascade

Synthetic Pentasaccharide Analogues Exhibit Superior In Vitro Anti-Xa Potency Versus Fondaparinux

In a 2022 study, four synthetic pentasaccharide analogues of fondaparinux (compounds 1, 2, 3, 4) synthesized using a [2+3] convergent method demonstrated stronger anticoagulant activities than fondaparinux in an AT-dependent factor Xa inhibition assay [1]. The analogues exhibited IC50 values ranging from 725 to 1126 nM, whereas fondaparinux exhibited an IC50 of 1909 nM under identical assay conditions [1]. This represents a 1.7- to 2.6-fold improvement in potency, establishing that structurally related pentasaccharides can achieve enhanced activity through rational design modifications [1].

Fondaparinux analogues IC50 comparison Factor Xa inhibition Anticoagulant drug discovery

Synthetic Pentasaccharides Do Not Cross-React with Heparin-Induced Thrombocytopenia Antibodies

In a comparative study using sera from patients (n=30) with validated heparin-induced thrombocytopenia (HIT), two synthetic pentasaccharides (SR90107A/Org31540 and SanOrg34006) were evaluated alongside unfractionated heparin and the LMWH enoxaparin for platelet activation potential [1]. At comparable concentrations, heparin and enoxaparin consistently produced platelet activation, whereas both pentasaccharides failed to produce a response at concentrations up to 100 μg/mL (approximately 50 μM) [1]. Similarly, in 14C-serotonin release and flow cytometric assays (n=30), heparin and enoxaparin produced positive responses while the two pentasaccharides consistently failed to produce any effect [1].

Heparin-induced thrombocytopenia Platelet activation Immunogenicity PF4 antibodies

Extended Half-Life of Pentasaccharide Analogues Versus Fondaparinux Following Subcutaneous Administration

Following subcutaneous administration to rats, the synthetic pentasaccharide analogues (compounds 1-4) displayed prolonged elimination half-lives (t1/2) that were more than 2-fold longer than that of fondaparinux [1]. The analogues also demonstrated long-lasting anti-factor Xa activity and sustained inhibition of thrombin generation ex vivo [1]. These compounds were more slowly eliminated after subcutaneous administration compared to fondaparinux, indicating improved pharmacokinetic characteristics [1].

Pharmacokinetics Subcutaneous administration Elimination half-life In vivo anticoagulation

Synthetic Route Innovation Reduces Pentasaccharide Production Complexity

Traditional fondaparinux synthesis requires more than 50 synthetic steps, limiting accessibility for research and development applications [1]. A [2+3] convergent synthetic method developed for pentasaccharide analogues (compounds 1-4) greatly simplified the synthetic process, improved product yield, and curtailed expenditures [1]. Additionally, a patented process for deprotecting pentasaccharides from a protected precursor achieves drastic reduction in total synthesis time compared to traditionally employed methods, together with increased reproducibility permitting standardization [2].

Oligosaccharide synthesis Process chemistry Convergent synthesis GMP manufacturing

Procurement-Driven Application Scenarios for B-Pentasaccharide


Calibration Standard for Anti-Factor Xa Activity Assays

B-Pentasaccharide serves as an ideal calibration standard for anti-factor Xa chromogenic assays due to its homogeneous molecular composition and well-characterized ATIII-binding affinity (KD 36 ± 11 nM) [1]. Unlike UFH and LMWH, which exhibit variable anti-Xa/anti-IIa ratios due to molecular weight heterogeneity, B-Pentasaccharide provides a consistent 270-fold enhancement of factor Xa inhibition with only 1.7-fold enhancement of thrombin inhibition, enabling precise quantification of anti-Xa activity without thrombin-related interference [1].

HIT Pathophysiology Research Requiring Immunologically Inert Anticoagulation

B-Pentasaccharide is uniquely suited for ex vivo and in vitro studies of heparin-induced thrombocytopenia (HIT) pathophysiology where maintenance of anticoagulation is required without triggering platelet activation via PF4 antibody cross-reactivity. As demonstrated by Ahmad et al. (1999), synthetic pentasaccharides produced no platelet activation at concentrations up to 100 μg/mL in HIT-positive patient sera (n=30), whereas UFH and enoxaparin consistently induced positive responses in platelet aggregation, 14C-serotonin release, and flow cytometric assays [2].

Structure-Activity Relationship Studies for Next-Generation Factor Xa Inhibitors

B-Pentasaccharide provides a validated scaffold for SAR studies aimed at optimizing anti-Xa potency. Recent work by Zhou et al. (2022) demonstrated that pentasaccharide analogues synthesized via a [2+3] convergent method achieved IC50 values of 725-1126 nM against factor Xa, representing a 1.7- to 2.6-fold potency improvement over fondaparinux (IC50 1909 nM) [3]. This establishes B-Pentasaccharide as a reference standard for benchmarking new synthetic pentasaccharide derivatives.

Preclinical Pharmacokinetic Modeling of Long-Acting Anticoagulants

For preclinical studies requiring extended anticoagulant duration following subcutaneous administration, B-Pentasaccharide analogues offer elimination half-lives more than 2-fold longer than fondaparinux in rat models [3]. This extended t1/2 enables once-daily or less frequent dosing regimens in animal studies, reducing handling stress and improving experimental consistency. The compounds also maintain sustained anti-Xa activity and thrombin generation inhibition ex vivo [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for B-Pentasaccharide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.